4-[3-(6-chloro-1H-indol-1-yl)propanoyl]piperazin-2-one
Overview
Description
4-[3-(6-chloro-1H-indol-1-yl)propanoyl]piperazin-2-one is a useful research compound. Its molecular formula is C15H16ClN3O2 and its molecular weight is 305.76 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[3-(6-chloro-1H-indol-1-yl)propanoyl]-2-piperazinone is 305.0931045 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electrochemical Oxidation and Synthesis
A study by Amani, Khazalpour, and Nematollahi (2012) described the electrochemical oxidation of 4-(piperazin-1-yl)phenols in the presence of indole derivatives. This process led to the synthesis of bisindolyl-p-quinone derivatives through regioselective addition, showcasing a potential pathway for creating compounds with similar structures to 4-[3-(6-chloro-1H-indol-1-yl)propanoyl]-2-piperazinone for various applications, including medicinal chemistry (Amani, Khazalpour, & Nematollahi, 2012).
Antifungal and Antimicrobial Activity
Volkova, Levshin, and Perlovich (2020) synthesized a novel potential antifungal compound, highlighting its physicochemical properties and suggesting its solubility characteristics and thermal stability. This research provides insight into how derivatives of 4-[3-(6-chloro-1H-indol-1-yl)propanoyl]-2-piperazinone could be optimized for better bioavailability and therapeutic efficacy against fungal infections (Volkova, Levshin, & Perlovich, 2020).
Bioactivity Against HIV-1
In the realm of antiviral research, Romero et al. (1994) discovered that bis(heteroaryl)piperazines (BHAPs), similar in structure to the compound , showed significant potency against HIV-1 reverse transcriptase, indicating a potential for these kinds of molecules in developing novel antiretroviral drugs (Romero et al., 1994).
Properties
IUPAC Name |
4-[3-(6-chloroindol-1-yl)propanoyl]piperazin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c16-12-2-1-11-3-6-18(13(11)9-12)7-4-15(21)19-8-5-17-14(20)10-19/h1-3,6,9H,4-5,7-8,10H2,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMCWNBFQJTIBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CCN2C=CC3=C2C=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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